molecular formula C24H23FN4O3 B11202104 N-(4-fluoro-2-methylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

N-(4-fluoro-2-methylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B11202104
M. Wt: 434.5 g/mol
InChI Key: BCAYVUYAADXFOJ-UHFFFAOYSA-N
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Description

N-(4-FLUORO-2-METHYLPHENYL)-2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUORO-2-METHYLPHENYL)-2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multiple steps, including the formation of the pyrrolopyrimidine core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 4-fluoro-2-methylphenylamine and various reagents to introduce the methoxyethyl and phenyl groups. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUORO-2-METHYLPHENYL)-2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-FLUORO-2-METHYLPHENYL)-2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-FLUORO-2-METHYLPHENYL)-2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE: shares similarities with other pyrrolopyrimidine derivatives, which are known for their biological activity.

    Other similar compounds: include various substituted pyrrolopyrimidines and related heterocyclic compounds.

Uniqueness

The uniqueness of N-(4-FLUORO-2-METHYLPHENYL)-2-[3-(2-METHOXYETHYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H23FN4O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide

InChI

InChI=1S/C24H23FN4O3/c1-16-12-18(25)8-9-20(16)27-21(30)14-29-13-19(17-6-4-3-5-7-17)22-23(29)24(31)28(15-26-22)10-11-32-2/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,27,30)

InChI Key

BCAYVUYAADXFOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4

Origin of Product

United States

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